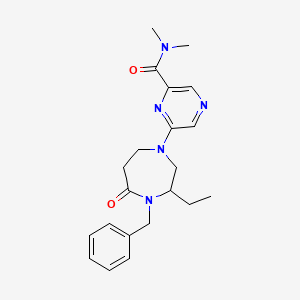
6-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N,N-dimethylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N,N-dimethylpyrazine-2-carboxamide, also known as BzEtDZP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of diazepine derivatives and has been synthesized using various methods.
Mécanisme D'action
6-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N,N-dimethylpyrazine-2-carboxamide binds to the benzodiazepine site on GABA-A receptors, leading to an increase in the activity of the receptor. This leads to an increase in the inhibitory neurotransmitter GABA and a decrease in neuronal excitability, resulting in anxiolytic, sedative, and anticonvulsant effects. This compound also enhances the activity of AMPA receptors by increasing the conductance of ion channels, leading to an increase in synaptic plasticity and learning and memory.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to enhance learning and memory in rats. This compound has been shown to have a half-life of approximately 4 hours in rats, indicating that it is rapidly metabolized in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N,N-dimethylpyrazine-2-carboxamide has several advantages for use in lab experiments. It has high potency and selectivity for GABA-A and AMPA receptors, making it a useful tool for studying the function of these receptors. It also has a relatively short half-life, allowing for rapid clearance from the body. However, this compound has some limitations, including its limited solubility in water and its potential to cause sedation and respiratory depression at high doses.
Orientations Futures
There are several future directions for research on 6-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N,N-dimethylpyrazine-2-carboxamide. One area of interest is the potential use of this compound in the treatment of epilepsy. Further studies are needed to determine the efficacy and safety of this compound in animal models of epilepsy. Another area of interest is the potential use of this compound in enhancing learning and memory in humans. Further studies are needed to determine the optimal dose and duration of treatment for this application. Additionally, further studies are needed to explore the potential of this compound in modulating other neurotransmitter systems and its potential for use in the treatment of other neurological disorders.
Méthodes De Synthèse
6-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N,N-dimethylpyrazine-2-carboxamide has been synthesized using various methods, including the reaction of 4-benzyl-3-ethyl-5-oxo-1,4-diazepane-1-carboxylic acid with N,N-dimethylpyrazine-2-carboxamide in the presence of coupling reagents. Another method involves the reaction of 4-benzyl-3-ethyl-5-oxo-1,4-diazepane-1-carboxylic acid with N,N-dimethylpyrazine-2-carboxamide in the presence of a base such as triethylamine. These methods have been optimized to produce high yields of this compound.
Applications De Recherche Scientifique
6-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N,N-dimethylpyrazine-2-carboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used to treat anxiety and sleep disorders. This compound has also been shown to enhance the activity of AMPA receptors, which are important for synaptic plasticity and learning and memory. Additionally, this compound has been shown to have anticonvulsant effects and may have potential applications in the treatment of epilepsy.
Propriétés
IUPAC Name |
6-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-N,N-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-4-17-15-25(19-13-22-12-18(23-19)21(28)24(2)3)11-10-20(27)26(17)14-16-8-6-5-7-9-16/h5-9,12-13,17H,4,10-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEOKDVQUDTXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C3=NC(=CN=C3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)
![3'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5348846.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348847.png)
![1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone](/img/structure/B5348854.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5348866.png)
![2-({2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzyl}thio)-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5348871.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5348878.png)
![N-isopropyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5348880.png)
![ethyl 4-{2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5348884.png)
![ethyl 4-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348894.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5348916.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5348918.png)